molecular formula C19H26N2O2 B7450405 N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No. B7450405
M. Wt: 314.4 g/mol
InChI Key: CXIODHPBUGBEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide, also known as URB597, is a synthetic compound that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in pain sensation, appetite, and mood regulation. URB597 has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and addiction.

Mechanism of Action

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide acts as a selective inhibitor of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are involved in pain sensation, appetite, and mood regulation. By inhibiting FAAH, N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide can increase the levels of endocannabinoids, which can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been shown to increase the levels of endocannabinoids in the body, which can lead to analgesic and anxiolytic effects. It has also been shown to reduce the reinforcing effects of drugs of abuse, which may make it a potential treatment for addiction. N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is highly selective for FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to be well-tolerated in animal studies, which makes it a safe compound to use in experiments. However, N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has limitations in that it is not specific to any particular endocannabinoid, which can make it difficult to study the effects of individual endocannabinoids.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide. One potential application is in the treatment of pain, as N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been shown to have analgesic effects in preclinical models. Another potential application is in the treatment of addiction, as N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse. Further research is needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide in human clinical trials. Additionally, future research may focus on developing more selective inhibitors of FAAH that can target specific endocannabinoids.

Synthesis Methods

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethylphenylacetic acid and ethyl 4-piperidone-3-carboxylate. The final step involves the addition of prop-2-enoyl chloride to the piperidine ring. The synthesis of N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been optimized to yield high purity and high yields.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to increase endocannabinoid levels in the brain, which can lead to analgesic and anxiolytic effects. N-(2,3-dimethylphenyl)-N-ethyl-1-(prop-2-enoyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction, as it can reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-18(22)20-12-10-16(11-13-20)19(23)21(6-2)17-9-7-8-14(3)15(17)4/h5,7-9,16H,1,6,10-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIODHPBUGBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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